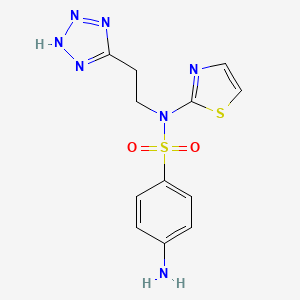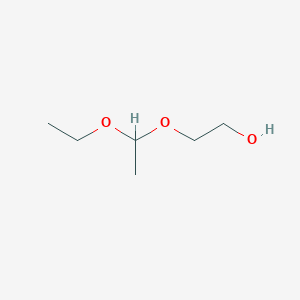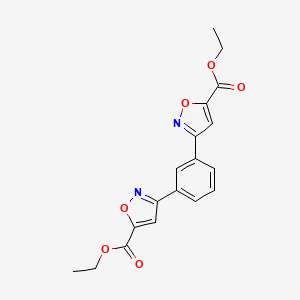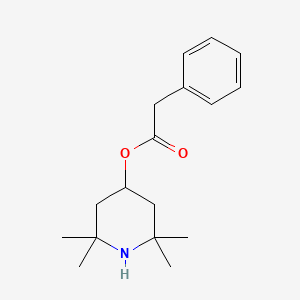
Manganese--nickel (1/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese–nickel (1/5) is a compound consisting of manganese and nickel in a 1:5 ratio. This compound is part of a broader class of materials known as transition metal oxides, which are known for their diverse chemical and physical properties. Manganese and nickel are both transition metals, and their combination results in a compound with unique characteristics that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of manganese–nickel (1/5) typically involves the co-precipitation method. In this process, stoichiometric amounts of manganese sulfate and nickel sulfate are dissolved in distilled water. The solution is then treated with a precipitating agent, such as sodium carbonate, under controlled pH conditions to form a mixed metal carbonate precursor. This precursor is then calcined at high temperatures to produce the final manganese–nickel oxide compound .
Industrial Production Methods
In industrial settings, the production of manganese–nickel (1/5) often involves large-scale co-precipitation followed by calcination. The process is optimized to ensure high purity and homogeneity of the final product. The use of advanced techniques such as spray pyrolysis and sol-gel methods can also be employed to produce high-quality manganese–nickel compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese–nickel (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and nickel, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese–nickel (1/5) can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions often involve the replacement of one metal ion with another, facilitated by complexing agents or ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in higher oxidation state oxides, while reduction can produce lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Manganese–nickel (1/5) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: Manganese–nickel (1/5) is used in the production of advanced materials, such as battery cathodes for lithium-ion batteries, due to its excellent electrochemical properties
Wirkmechanismus
The mechanism by which manganese–nickel (1/5) exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it an effective catalyst and electroactive material. In biological systems, manganese and nickel ions can interact with various enzymes and proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel manganese oxide: This compound has a similar composition but different stoichiometry, resulting in distinct physical and chemical properties.
Lithium nickel manganese cobalt oxides: These are widely used in battery applications and have a more complex composition, including cobalt.
Uniqueness
Manganese–nickel (1/5) is unique due to its specific ratio of manganese to nickel, which imparts distinct electrochemical properties. This makes it particularly valuable in applications requiring high stability and specific redox characteristics .
Eigenschaften
CAS-Nummer |
66118-28-3 |
|---|---|
Molekularformel |
MnNi5 |
Molekulargewicht |
348.41 g/mol |
IUPAC-Name |
manganese;nickel |
InChI |
InChI=1S/Mn.5Ni |
InChI-Schlüssel |
SCJPTQWJUFIIEG-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Ni].[Ni].[Ni].[Ni].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)

![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)



![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)

![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)



